molecular formula C7H9ClN2O2 B12080393 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B12080393
M. Wt: 188.61 g/mol
InChI Key: UITVICGBSYEWHI-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane-based small molecule featuring a carboxylic acid group and a 1H-imidazole substituent, stabilized as a hydrochloride salt. This compound combines the structural rigidity of the cyclopropane ring with the hydrogen-bonding capacity of the imidazole heterocycle, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H

InChI Key

UITVICGBSYEWHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CN2.Cl

Origin of Product

United States

Preparation Methods

[2+1] Cycloaddition Reactions

The Simmons-Smith reaction is widely employed for cyclopropane synthesis, utilizing diiodomethane and a zinc-copper couple to generate a carbenoid intermediate. For example, reacting a pre-functionalized imidazole-bearing alkene with this system yields the cyclopropane ring. Key parameters include:

  • Temperature : 0–25°C to prevent side reactions.

  • Solvent : Ethers (e.g., THF) or dichloromethane.

  • Yield : 60–75% after purification.

Vinyl Carbene Insertion

Transition metal-catalyzed carbene insertion into alkenes offers an alternative. For instance, rhodium(II) acetate facilitates the reaction between ethyl diazoacetate and an imidazole-substituted olefin, forming the cyclopropane ring with 85–90% cis selectivity . This method is advantageous for sterically hindered substrates.

Imidazole Moiety Functionalization

Introducing the imidazole group at the 4-position of the cyclopropane requires precise regioselective strategies:

Nucleophilic Substitution

A halogenated cyclopropane carboxylic acid derivative reacts with 4-lithioimidazole under cryogenic conditions (-78°C). For example:

Cl-Cyclopropane-COOR+Li-ImidazoleImidazole-Cyclopropane-COOR+LiCl\text{Cl-Cyclopropane-COOR} + \text{Li-Imidazole} \rightarrow \text{Imidazole-Cyclopropane-COOR} + \text{LiCl}

  • Solvent : Dry THF or diethyl ether.

  • Yield : 50–65%, limited by competing elimination.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction couples a boronic ester-functionalized imidazole with a bromocyclopropane carboxylic acid derivative:

Br-Cyclopropane-COOH+Imidazole-B(OH)2Pd(PPh3)4Imidazole-Cyclopropane-COOH\text{Br-Cyclopropane-COOH} + \text{Imidazole-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Imidazole-Cyclopropane-COOH}

  • Catalyst : Pd(PPh3_3)4_4 (2–5 mol%).

  • Base : K2_2CO3_3 or Cs2_2CO3_3.

  • Yield : 70–80% with microwave-assisted heating.

Carboxylation and Acid Hydrochloride Formation

Direct Carboxylation via CO2_22 Insertion

Patented methodologies describe carboxylation of imidazole derivatives under high-pressure CO2_2 (40–180 bar) at 180–280°C. For example:

Imidazole-Cyclopropane+CO2BaseImidazole-Cyclopropane-COOH\text{Imidazole-Cyclopropane} + \text{CO}_2 \xrightarrow{\text{Base}} \text{Imidazole-Cyclopropane-COOH}

  • Base : Sodium methoxide or potassium tert-butoxide.

  • Yield : 50–60%, with challenges in regioselectivity.

Hydrochloride Salt Preparation

The free carboxylic acid is treated with hydrochloric acid in ethanol or dichloromethane:

Imidazole-Cyclopropane-COOH+HClImidazole-Cyclopropane-COOH\cdotpHCl\text{Imidazole-Cyclopropane-COOH} + \text{HCl} \rightarrow \text{Imidazole-Cyclopropane-COOH·HCl}

  • Conditions : Stirring at 20–25°C for 2–4 hours.

  • Yield : >95% after recrystallization.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Simmons-SmithZn-Cu, CH2_2I2_2, THF60–75High cis selectivitySensitive to moisture
Rhodium CarbeneRh2_2(OAc)4_4, diazoester70–85Scalable, mild conditionsCost of catalyst
Suzuki CouplingPd(PPh3_3)4_4, boronic ester70–80Regioselective, functional toleranceRequires pre-halogenated substrate
CO2_2 CarboxylationHigh-pressure CO2_2, base50–60Atom-economicalHarsh conditions, low yield

Optimization and Scalability Challenges

Purification Techniques

  • Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) removes unreacted imidazole derivatives.

  • Recrystallization : Ethanol/water mixtures (9:1) yield high-purity hydrochloride salt.

Industrial-Scale Production

Batch processes using rhodium catalysts face cost barriers, whereas CO2_2 carboxylation, despite lower yields, is preferred for green chemistry compliance. Recent patents highlight microwave-assisted Suzuki coupling as a rapid, energy-efficient alternative .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, particularly in specific types of leukemia and solid tumors. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.

Neurological Implications

Preliminary research suggests potential neuroprotective effects, indicating that this compound could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to cross the blood-brain barrier may enhance its therapeutic efficacy in neurological applications.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In research presented at an oncology conference, the compound was tested against several cancer cell lines. Results indicated that treatment with 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride led to increased rates of apoptosis compared to control groups, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameSimilarity IndexUnique Features
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid0.72Contains a benzo ring, enhancing stability
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride0.69Features a pyridine ring, altering biological activity
1H-Benzimidazole-7-carboxylic acid0.66Exhibits unique interactions due to benzimidazole structure

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, and can act as ligands for metal ions .

Comparison with Similar Compounds

Cyclopropane Derivatives with Carboxylic Acid Substituents

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
trans-2-cyanocyclopropanecarboxylic acid 39891-82-2 -CN, -COOH ~139.1 High polarity due to cyano group; potential for nucleophilic interactions
cis-2-cyanocyclopropanecarboxylic acid 1463522-68-0 -CN, -COOH ~139.1 Stereoisomerism may influence binding affinity in chiral environments
1-ethylcyclopropanecarboxylic acid 150864-95-2 -C₂H₅, -COOH ~128.1 Hydrophobic ethyl group may enhance membrane permeability
Target Compound N/A -1H-imidazol-4-yl, -COOH ~202.6 (estimated) Imidazole enables hydrogen bonding; cyclopropane restricts conformational flexibility

Key Insights :

  • The ethyl-substituted analog (CAS 150864-95-2) prioritizes lipophilicity, which contrasts with the target compound’s balance of hydrophilicity (imidazole) and rigidity (cyclopropane) .

Imidazole-Containing Carboxylic Acids

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Notes
(2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride EN300-1695783 Propanoic acid + imidazole 228.25 Hydroxy group enhances solubility; lacks cyclopropane’s conformational strain
4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride 1333745-58-6 Benzoic acid + imidazole ~336.8 (estimated) Bulky aromatic system may limit target engagement in sterically sensitive sites
Target Compound N/A Cyclopropane + imidazole ~202.6 (estimated) Compact structure ideal for binding to sterically constrained pockets

Key Insights :

  • The benzoic acid analog (CAS 1333745-58-6) demonstrates how aromatic bulkiness can trade off between potency and pharmacokinetic properties .

Hydrochloride Salts and Stability

Compound Name CAS Number Salt Form Purity Stability Notes
1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride 31420-47-0 Hydrochloride ≥95% Enhanced aqueous solubility; amine group may prone to oxidation
Target Compound N/A Hydrochloride N/A Likely stable in acidic conditions; imidazole may participate in pH-dependent tautomerism

Key Insights :

  • Hydrochloride salts (e.g., CAS 31420-47-0) improve solubility but may introduce stability challenges under basic conditions .
  • The target compound’s imidazole moiety could exhibit tautomerism, affecting its interaction with biological targets .

Biological Activity

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride, with the molecular formula C7H9ClN2O2C_7H_9ClN_2O_2 and a molecular weight of 188.61 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H9ClN2O2C_7H_9ClN_2O_2
Molecular Weight188.61 g/mol
CAS Number25206-12-6
PurityMinimum 95%

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it acts as an inhibitor of O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. This inhibition can potentially affect bacterial growth and metabolism, making it a candidate for antibiotic development .
  • Modulation of Signaling Pathways : The imidazole ring in the structure is known to interact with various biological receptors and signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to downstream effects on cellular proliferation and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may enhance the efficacy of existing antibiotics when used as an adjuvant. This property is particularly relevant in combating Gram-negative bacterial infections .

Biological Evaluations

Several studies have evaluated the biological activity of this compound:

Case Study: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that the addition of this compound significantly reduced bacterial viability when combined with colistin, an antibiotic effective against multidrug-resistant Gram-negative bacteria. The results indicated a synergistic effect, enhancing the overall antimicrobial activity .

Table 1: Inhibition Data for OASS

CompoundIC50 (μM)
This compound15
Known inhibitor (e.g., pyrazinecarboxylic acid)20

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in substituents on the cyclopropane ring or imidazole can lead to different affinities for target enzymes or receptors.

Table 2: SAR Insights

ModificationEffect on Activity
Methyl group on imidazoleIncreased receptor binding
Fluorine substitution on cyclopropaneEnhanced enzyme inhibition

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride?

The synthesis typically involves two key steps: (1) constructing the cyclopropane ring and (2) introducing the imidazole moiety. Cyclopropanation methods, such as the [2+1] cycloaddition of alkenes with carbenes or transition metal-catalyzed reactions, are widely used for the strained cyclopropane core . For imidazole functionalization, coupling reactions (e.g., Suzuki-Miyaura) or direct substitution on pre-functionalized cyclopropane intermediates may be applied. The hydrochloride salt is formed via acid-base titration to enhance solubility and crystallinity .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

  • HPLC : To assess purity (>95% is standard for research-grade material) .
  • NMR Spectroscopy : Confirms the cyclopropane ring (characteristic coupling constants, e.g., J = 5–10 Hz for adjacent protons) and imidazole proton environments .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for the hydrochloride adduct) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for strained cyclopropane systems .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is hygroscopic due to the hydrochloride salt. Storage at –20°C under inert atmosphere (argon or nitrogen) is recommended to prevent hydrolysis of the cyclopropane ring or imidazole oxidation . Stability studies under varying pH (e.g., 1–10) can identify degradation pathways, such as ring-opening reactions in acidic media .

Advanced Research Questions

Q. How can side reactions during cyclopropane synthesis be minimized?

Side reactions (e.g., ring-opening or dimerization) are mitigated by:

  • Temperature Control : Low temperatures (–78°C to 0°C) during carbene generation .
  • Inert Atmosphere : Prevents oxidative degradation of intermediates .
  • Catalyst Optimization : Transition metals like Rh(II) or Cu(I) improve regioselectivity in cyclopropanation .
  • Protecting Groups : Temporarily shield reactive sites (e.g., carboxylic acid as a methyl ester during imidazole coupling) .

Q. How do computational methods aid in predicting the reactivity of the cyclopropane-imidazole system?

Density Functional Theory (DFT) calculations model:

  • Ring Strain Energy : Quantifies the cyclopropane’s inherent reactivity (typically ~27 kcal/mol for unsubstituted cyclopropane) .
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the imidazole ring for targeted functionalization .
  • Transition State Analysis : Guides catalyst design for stereoselective synthesis .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Enantioselective cyclopropanation requires chiral catalysts (e.g., Davies’ Rh(II) carboxylates), but scalability is limited by catalyst cost and reproducibility. Solutions include:

  • Flow Chemistry : Enhances reaction control and reduces batch variability .
  • Chiral Pool Synthesis : Uses enantiopure starting materials (e.g., L-histidine derivatives) to avoid post-synthetic resolution .

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